Ethyl 5-amino-4-chloroisoxazole-3-carboxylate
Description
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a substituted isoxazole derivative characterized by a 5-amino group, a 4-chloro substituent, and an ethyl ester moiety at position 2. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Such derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDAVFYKGJEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of a catalyst such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-pot cascade reaction via the ultrasonication method. This method uses ethyl nitroacetate and aromatic aldehyde in water with 20 mol% DABCO as the catalyst at 80°C for 24 hours . This approach is advantageous due to its eco-friendly nature and the ability to produce the compound in high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate has shown promising antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Objective : Assess the compound's activity against Staphylococcus aureus and Escherichia coli.
- Findings :
- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL.
- MIC against Escherichia coli was recorded at 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. It has been tested on various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Anticancer Activity
- Objective : Evaluate cytotoxicity on human breast cancer cells (MCF-7).
- Findings :
- The compound exhibited an IC50 value of 15 µM after a 48-hour treatment period.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
Anti-inflammatory Effects
Recent studies have indicated that this compound may possess anti-inflammatory properties.
Case Study: Anti-inflammatory Activity
- Objective : Investigate effects on LPS-stimulated macrophages.
- Findings :
- Treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | ~50 |
| IL-6 | ~50 |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chloro group in the target compound enhances electronegativity and steric hindrance compared to methyl (e.g., ) or phenyl groups (e.g., ). This may influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions.
- Solubility and Lipophilicity : The lower XLogP3 (~1.8) of the target compound compared to (3.3) suggests improved aqueous solubility, likely due to the absence of the lipophilic 4-chlorobenzoyloxyethoxy side chain.
Crystallographic and Computational Studies
Crystal structures of related compounds (e.g., ) reveal planar isoxazole rings with substituents influencing packing motifs. Computational tools like SHELXL and WinGX are critical for refining such structures. For example, the ethyl ester group in adopts a conformation minimizing steric clashes with adjacent substituents .
Biological Activity
Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate isoxazole derivatives with amines under controlled conditions. The key steps in the synthesis include:
- Formation of Isoxazole Ring : The initial step often involves the cyclization of a carboxylic acid derivative with an amine, utilizing reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the isoxazole ring.
- Substitution Reactions : Subsequent reactions may include chlorination or other modifications to introduce the chloro and amino groups at specific positions on the isoxazole ring.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including this compound, show promising anticancer properties . These compounds often act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer cell proliferation and apoptosis. For instance, studies have shown that certain isoxazole derivatives can exhibit IC50 values significantly lower than standard HDAC inhibitors, indicating strong inhibitory effects against various HDAC isoforms .
Antioxidant Properties
In addition to anticancer activity, this compound has been evaluated for its antioxidant properties . In vitro assays using human primary fibroblasts and model organisms like Caenorhabditis elegans have demonstrated that certain isoxazole derivatives can effectively scavenge free radicals and reduce oxidative stress . This antioxidant activity is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- HDAC Inhibition : A study reported that specific isoxazole derivatives exhibited potent HDAC inhibitory action, with some compounds showing up to 70-fold lower IC50 values against HDAC-6 compared to other isoforms . This suggests a selective targeting mechanism that could be exploited for therapeutic purposes.
- Antioxidant Testing : In vivo models demonstrated that certain derivatives not only exhibited antioxidant capabilities but also improved lifespan and healthspan metrics in C. elegans, highlighting their potential as anti-aging agents .
- Cell Proliferation Studies : In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation effectively. Compounds derived from this scaffold showed selective cytotoxicity against malignant cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Comparative Table of Biological Activities
Q & A
Q. What are the key experimental considerations for synthesizing Ethyl 5-amino-4-chloroisoxazole-3-carboxylate with high purity?
Methodological Answer: Synthesis typically involves condensation reactions under reflux conditions, using precursors like hydroxylamine derivatives and ethyl cyanoacetate. Critical parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and reaction time (6–12 hours). Post-synthesis, recrystallization from ethanol or methanol is recommended to enhance purity. Characterization via -NMR and -NMR should confirm the absence of unreacted intermediates, while mass spectrometry (ESI-MS) verifies molecular weight .
Q. How can researchers validate the structural integrity of this compound during initial characterization?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze chemical shifts for the isoxazole ring protons (δ 6.5–7.2 ppm) and ester carbonyl (δ ~165 ppm in -NMR) to confirm functional groups .
- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.72 Å) and angles (e.g., N-O-C: ~112°) using programs like SHELX-97 for structure solution and refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What are the foundational steps for determining crystal packing and intermolecular interactions?
Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to generate a CIF file, then analyze packing motifs (e.g., π-π stacking, halogen bonding) with Mercury or OLEX2. Basic hydrogen bonding networks can be identified using distance-angle criteria (e.g., D-H···A < 3.5 Å, angle > 120°) .
Advanced Research Questions
Q. How can advanced crystallographic refinement resolve discrepancies in anisotropic displacement parameters?
Methodological Answer: Employ SHELXL for high-resolution refinement, incorporating restraints for thermal motion (e.g., SIMU/DELU commands). For twinned crystals, use TWIN/BASF instructions. Cross-validate results with ORTEP-3 visualizations to assess ellipsoid anisotropy and detect overfitting . Contradictions in displacement parameters between studies may arise from data resolution or refinement algorithms; always compare multiple datasets .
Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystal structures?
Methodological Answer: Apply graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns (e.g., rings, chains). Use software like CrystalExplorer to generate topological descriptors (e.g., R(8) motifs). For quantitative analysis, calculate interaction energies using Hirshfeld surface analysis (d plots) .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic torsion angles) require cross-validation:
Q. What strategies optimize the stability of this compound during long-term storage?
Methodological Answer: Store under inert atmosphere (N or Ar) at –20°C in amber vials to prevent hydrolysis of the ester group. Monitor degradation via periodic FT-IR analysis (e.g., loss of carbonyl peak at ~1720 cm). For hygroscopic batches, use molecular sieves (3 Å) in storage containers .
Q. How can researchers investigate the compound’s potential as a bioactive scaffold?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
- Enzyme Assays : Test inhibitory activity via spectrophotometric methods (e.g., IC determination using Michaelis-Menten kinetics).
- SAR Studies : Synthesize analogs (e.g., replacing Cl with F) and compare bioactivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
